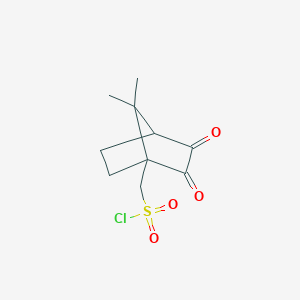

Chlorure de camphrequinone-10-sulfonyle

Vue d'ensemble

Description

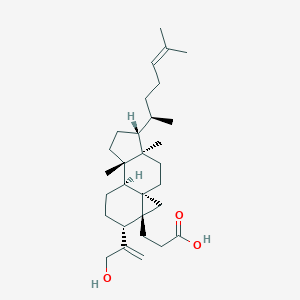

β-Œstradiol, également connu sous le nom de 17β-œstradiol, est un puissant stéroïde hormonal œstrogène et la principale hormone sexuelle féminine. Il joue un rôle crucial dans la régulation du cycle de reproduction féminin, y compris les cycles œstral et menstruel. β-Œstradiol est responsable du développement des caractères sexuels secondaires féminins tels que les seins, l'élargissement des hanches et un schéma féminin de distribution des graisses. Il est également important pour le développement et le maintien des tissus de reproduction féminins tels que les glandes mammaires, l'utérus et le vagin pendant la puberté, l'âge adulte et la grossesse .

Applications De Recherche Scientifique

Beta-Estradiol has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the behavior of estrogens. In biology, it is used to study the effects of estrogen on various physiological processes, including cell proliferation and differentiation. In medicine, beta-Estradiol is used in hormone replacement therapy for menopausal women, as well as in the treatment of certain cancers such as breast and prostate cancer. It is also used in the development of contraceptives .

Mécanisme D'action

Target of Action

Camphorquinone-10-sulfonyl Chloride is a crystalline, water-soluble reagent that is useful for specific, reversible modification of the guanidino groups of arginine residues . Arginine residues play a crucial role in protein structure and function, and their modification can significantly impact the biological activity of the protein.

Mode of Action

The compound interacts with its targets, the guanidino groups of arginine residues, through a specific, reversible modification . This interaction results in changes to the structure and function of the arginine residues, which can subsequently alter the properties of the proteins in which these residues are found.

Analyse Biochimique

Biochemical Properties

Camphorquinone-10-sulfonyl Chloride interacts with arginine residues in proteins . It is especially suitable for use with small arginine-containing molecules . The compound is used as a chiral resolving agent and has been utilized in the synthesis of nonpeptide oxytocin antagonists .

Cellular Effects

Camphorquinone-10-sulfonyl Chloride has been shown to have effects on cellular senescence . It potentially reduces senescence in human bone marrow mesenchymal stem cells (hBM-MSCs) and mouse heart tissue . It also influences cell function by boosting AMPK/SIRT1 activation and autophagy .

Molecular Mechanism

The molecular mechanism of Camphorquinone-10-sulfonyl Chloride involves its interaction with the guanidino groups of arginine residues . This interaction is specific and reversible . The compound also exerts its effects at the molecular level by activating AMPK/SIRT1 and promoting autophagy .

Temporal Effects in Laboratory Settings

It has been shown to reduce senescence in hBM-MSCs and mouse heart tissue .

Metabolic Pathways

It is known to interact with arginine residues, suggesting it may play a role in pathways involving these residues .

Méthodes De Préparation

Le β-Œstradiol peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la conversion du cholestérol en pregnénolone, qui est ensuite convertie en androstènedione. L'androstènedione est ensuite convertie en testostérone, qui est finalement aromatisée en β-Œstradiol. Les méthodes de production industrielle impliquent souvent l'utilisation de procédés biotechnologiques, notamment l'utilisation de micro-organismes génétiquement modifiés pour produire l'hormone en grandes quantités .

Analyse Des Réactions Chimiques

Le β-Œstradiol subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent l'œstrone et l'œstriol, qui sont d'autres formes d'œstrogènes .

Applications de recherche scientifique

Le β-Œstradiol a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé de référence pour étudier le comportement des œstrogènes. En biologie, il est utilisé pour étudier les effets de l'œstrogène sur divers processus physiologiques, y compris la prolifération cellulaire et la différenciation. En médecine, le β-Œstradiol est utilisé dans le traitement hormonal substitutif pour les femmes ménopausées, ainsi que dans le traitement de certains cancers tels que le cancer du sein et de la prostate. Il est également utilisé dans le développement de contraceptifs .

Mécanisme d'action

Le β-Œstradiol exerce ses effets en se liant aux récepteurs des œstrogènes (ERα et ERβ) dans le cytoplasme des cellules cibles. Une fois lié, le complexe récepteur-ligand se transloque vers le noyau, où il se lie à des séquences d'ADN spécifiques connues sous le nom d'éléments de réponse aux œstrogènes (EREs). Cette liaison régule la transcription des gènes cibles, conduisant à la production de protéines qui médient les effets physiologiques du β-Œstradiol. De plus, le β-Œstradiol peut activer des voies de signalisation non génomiques, y compris l'activation des protéines kinases et d'autres molécules de signalisation .

Comparaison Avec Des Composés Similaires

Le β-Œstradiol est souvent comparé à d'autres œstrogènes tels que l'œstrone et l'œstriol. Bien que ces trois composés soient des œstrogènes, le β-Œstradiol est le plus puissant et a la plus grande affinité pour les récepteurs des œstrogènes. L'œstrone est moins puissante et est principalement convertie en β-Œstradiol dans l'organisme. L'œstriol est le plus faible des trois et est principalement produit pendant la grossesse. D'autres composés similaires comprennent les phytoestrogènes comme la génistéine et la daidzéine, qui sont des composés d'origine végétale qui imitent les effets des œstrogènes mais sont moins puissants .

Propriétés

IUPAC Name |

(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO4S/c1-9(2)6-3-4-10(9,5-16(11,14)15)8(13)7(6)12/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMGFUNWQUEXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622303 | |

| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82594-19-2 | |

| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.